2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol
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Overview
Description
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol is a compound that features an imidazole ring, a phenol group, and an ethyl bridge. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(1H-imidazol-1-yl)ethane with phenol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Scientific Research Applications
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s imidazole ring is known for its role in enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .
Comparison with Similar Compounds
2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol can be compared with other imidazole-containing compounds such as:
1H-imidazole: A simpler compound with a single imidazole ring, used in various chemical reactions and as a precursor in drug synthesis.
2-(1H-imidazol-1-yl)ethanol: Similar to this compound but with an ethanol group instead of a phenol group, used in different chemical and biological applications.
The uniqueness of this compound lies in its combination of the imidazole ring and phenol group, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
74402-80-5 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-[1,1-di(imidazol-1-yl)ethyl]phenol |
InChI |
InChI=1S/C14H14N4O/c1-14(17-8-6-15-10-17,18-9-7-16-11-18)12-4-2-3-5-13(12)19/h2-11,19H,1H3 |
InChI Key |
OQIKTPSJAHVTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)(N2C=CN=C2)N3C=CN=C3 |
Origin of Product |
United States |
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